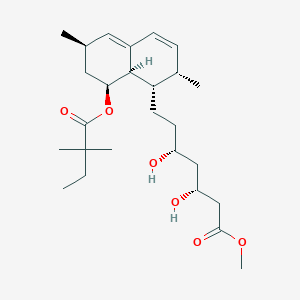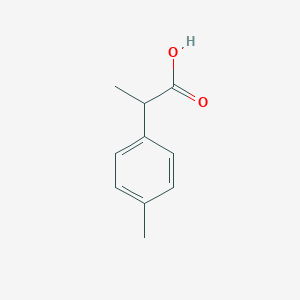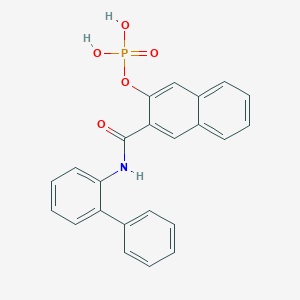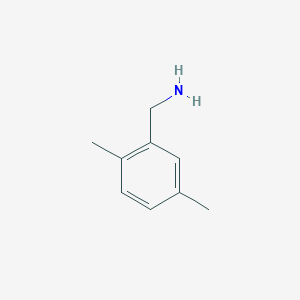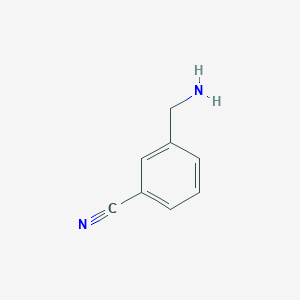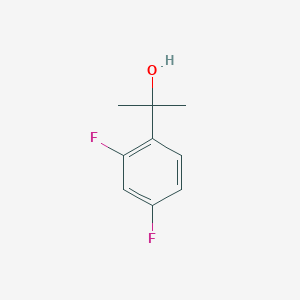
2-(2,4-二氟苯基)丙烷-2-醇
描述
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of halogenated acetophenones with aldehydes in the presence of a solvent such as ethanol . While the exact synthesis of 2-(2,4-Difluorophenyl)propan-2-ol is not described, it is likely that a similar approach could be used, substituting the appropriate starting materials.
Molecular Structure Analysis
Molecular structure analysis of related compounds is often performed using techniques such as FT-IR, NBO, HOMO and LUMO, and MEP by HF and density functional methods . These methods provide detailed information about the vibrational wavenumbers, geometrical parameters, and the stability of the molecule arising from hyper-conjugative interactions and charge delocalization.
Chemical Reactions Analysis
The chemical reactions of propan-2-ol derivatives can involve dehydration to form ethers and dehydrogenation to yield ketones . The presence of fluorine atoms in 2-(2,4-Difluorophenyl)propan-2-ol would likely influence its reactivity, potentially affecting the rate and outcome of such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of propan-2-ol derivatives can be inferred from their molecular structure. For example, the presence of electronegative atoms such as fluorine would affect the compound's polarity and hydrogen bonding capability. The diffusivity and interaction with other materials, such as in the case of propan-2-ol with cement paste, can provide insights into the compound's behavior in different environments .
科学研究应用
氟康唑类似物的合成
合成了一系列类似于氟康唑的化合物,包括 2-(2,4-二氟苯基)-1-(1H-1,2,4 三唑-1-基-甲基)-3-(取代杂环)-丙烷-2-醇。这些化合物是通过 2-(2,4-二氟苯基)-2-[1-(1,2,4-三唑甲基)]环氧乙烷与各种杂环系统反应而开发的 (Heravi & Motamedi, 2004)。
氟康唑的晶体改性
制备并表征了三种抗真菌剂氟康唑的晶体改性。这些改性包括氟康唑的多晶型物、一水合物和乙酸乙酯溶剂化物。该研究涉及热重分析、差示扫描量热法、FTIR 光谱和 X 射线衍射以分析这些改性 (Caira, Alkhamis, & Obaidat, 2004)。
动力学拆分和应用
通过脂肪酶介导的动力学拆分获得的 1,1,1-三氟-3-(苯硫基)丙烷-2-醇已成功转化为 1,1,1-三氟-2,3-环氧丙烷。这个过程展示了 2-(2,4-二氟苯基)丙烷-2-醇衍生物在有机合成和潜在药物应用中的应用 (Shimizu, Sugiyama, & Fujisawa, 1996)。
在碳催化剂上的吸附和分解
研究重点关注丙烷-2-醇与具有不同化学表面结构的碳或负载金属催化剂之间的相互作用。这项研究对于理解涉及丙烷-2-醇及其衍生物的催化过程非常重要 (Zawadzki 等,2001)。
氟康唑的发现和开发
氟康唑是 2-(2,4-二氟苯基)丙烷-2-醇的突出衍生物之一,被开发为一种广谱抗真菌剂。发现过程突出了从咪唑向三唑类似物的转变以及实现最佳药代动力学特征的重点 (Richardson 等,1990)。
安全和危害
The safety information for 2-(2,4-Difluorophenyl)propan-2-ol includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
2-(2,4-difluorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTYBPUHHHXDGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442997 | |
| Record name | 2-(2,4-difluorophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)propan-2-ol | |
CAS RN |
51788-81-9 | |
| Record name | 2,4-Difluoro-α,α-dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51788-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-difluorophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-difluorophenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the detection of alkyl halides, like those found in posaconazole, important during pharmaceutical development?
A1: Alkyl halides, including those present in posaconazole, are considered potentially genotoxic impurities (PGIs) []. Genotoxic substances have the potential to damage DNA, which can lead to mutations and potentially increase the risk of cancer. Regulatory agencies prioritize the detection and assessment of these substances to ensure drug safety. Therefore, sensitive analytical methods are crucial to identify and quantify trace amounts of these impurities during pharmaceutical manufacturing [].
Q2: What analytical challenges arise when trying to detect trace amounts of alkyl halides in complex mixtures like pharmaceuticals?
A2: Standard techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) face challenges in quantifying PGIs at the low concentrations required for pharmaceutical analysis []. The complex matrices of drug formulations can interfere with detection, and achieving the necessary sensitivity for trace analysis often necessitates advanced methodologies.
Q3: How does the research leverage Gas Chromatography with Triple Quadrupole Mass Spectrometry (GC-MS/MS) to overcome these challenges in the context of posaconazole?
A3: The research employed a GC-MS/MS system to specifically target and quantify three alkyl halide PGIs present in posaconazole and its intermediate []. This technique offers high sensitivity and selectivity, enabling the detection of these impurities at parts per million (ppm) levels. By carefully optimizing chromatographic conditions, including column selection (USP phase G43), and utilizing the triple quadrupole mass spectrometer's ability to isolate specific ions, the researchers achieved low limits of detection (LOD) and quantification (LOQ) for the target alkyl halides []. This approach enables accurate measurement of these impurities during routine analysis, ensuring the quality and safety of posaconazole.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

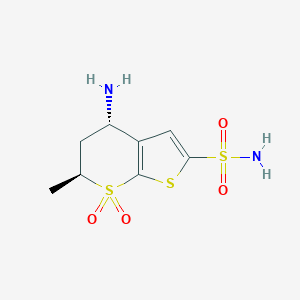


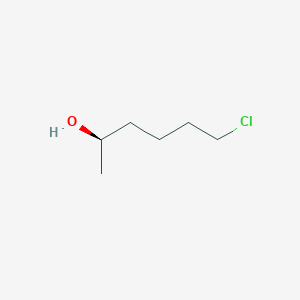
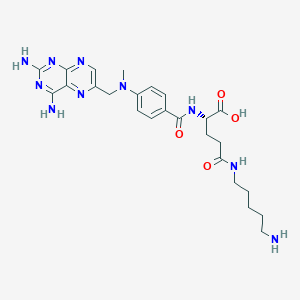
![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)
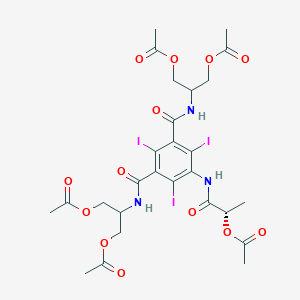
![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
